1,3-Dibromo-2-chloro-5-fluorobenzene
Overview
Description
1,3-Dibromo-2-chloro-5-fluorobenzene is an organic compound with the molecular formula C6H2Br2ClF. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
1,3-Dibromo-2-chloro-5-fluorobenzene is an important organic reagent . . It’s often used as a building block in the synthesis of various organic compounds .
Biochemical Pathways
As a synthetic intermediate, this compound is involved in the synthesis of many organic compounds . .
Result of Action
The results of the action of this compound are largely dependent on the specific reactions it’s used in. As a building block, it contributes to the formation of more complex molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, it should be stored in a dry room temperature environment . It’s also advised to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2-chloro-5-fluorobenzene can be synthesized through the halogenation of fluorobenzene derivatives. One common method involves the bromination of 2-chloro-5-fluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled temperature conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes utilize continuous flow reactors to achieve high yields and purity. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the halogenation reaction .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-2-chloro-5-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the halogenated benzene to less halogenated or dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Partially or fully dehalogenated benzene derivatives.
Scientific Research Applications
1,3-Dibromo-2-chloro-5-fluorobenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed halogenation reactions and the development of halogenated biomolecules.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-5-fluorobenzene: Similar structure but lacks the chlorine atom.
1,3-Dibromo-2-chlorobenzene: Similar structure but lacks the fluorine atom.
1,3-Dibromo-4-fluorobenzene: Similar structure but has the fluorine atom in a different position.
Uniqueness
1,3-Dibromo-2-chloro-5-fluorobenzene is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) on the benzene ring. This unique combination of halogens imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1,3-dibromo-2-chloro-5-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClF/c7-4-1-3(10)2-5(8)6(4)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKDJJMHRYNBOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Cl)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369183 | |
Record name | 1,3-dibromo-2-chloro-5-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179897-90-6 | |
Record name | 1,3-Dibromo-2-chloro-5-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179897-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-dibromo-2-chloro-5-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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